molecular formula C20H25N5OS B11611413 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-{(E)-[2-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-{(E)-[2-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11611413
M. Wt: 383.5 g/mol
InChI Key: CHAXMJKRYQUUPX-CIAFOILYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-{(E)-[2-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to an acetohydrazide moiety through a methylene bridge. The presence of a pyrrolidinyl group further enhances its chemical diversity.

Preparation Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-{(E)-[2-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group. The acetohydrazide moiety is then attached through a condensation reaction with an appropriate aldehyde or ketone. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyrimidine ring and other functional groups can be reduced using reducing agents like sodium borohydride.

    Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-{(E)-[2-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound has a nitrophenyl group instead of the pyrrolidinyl group.

    3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid: This compound features a propanoic acid moiety instead of the acetohydrazide group. These structural differences result in varying chemical reactivity and biological activities, highlighting the uniqueness of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-{(E)-[2-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-methyl-4-pyrrolidin-1-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H25N5OS/c1-14-10-18(25-8-4-5-9-25)7-6-17(14)12-21-24-19(26)13-27-20-22-15(2)11-16(3)23-20/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,24,26)/b21-12+

InChI Key

CHAXMJKRYQUUPX-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(C=C(C=C2)N3CCCC3)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(C=C(C=C2)N3CCCC3)C)C

Origin of Product

United States

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